Umifenovir is an indolyl carboxylic acid. Umifenovir is an indole-based, hydrophobic, dual-acting direct antiviral/host-targeting agent used for the treatment and prophylaxis of influenza and other respiratory infections. It has been in use in Russia for approximately 25 years and in China since 2006. Its invention is credited to a collaboration between Russian scientists from several research institutes 40-50 years ago, and reports of its chemical synthesis date back to 1993. Umifenovir's ability to exert antiviral effects through multiple pathways has resulted in considerable investigation into its use for a variety of enveloped and non-enveloped RNA and DNA viruses, including Flavivirus, Zika virus, foot-and-mouth disease, Lassa virus, Ebola virus, herpes simplex,, hepatitis B and C viruses, chikungunya virus, reovirus, Hantaan virus, and coxsackie virus B5. This dual activity may also confer additional protection against viral resistance, as the development of resistance to umifenovir does not appear to be significant. Umifenovir is currently being investigated as a potential treatment and prophylactic agent for COVID-19 caused by SARS-CoV2 infections in combination with both currently available and investigational HIV therapies. Umifenovir is an orally bioavailable indole derivative, with broad-spectrum antiviral and potential anti-inflammatory activities. Upon oral administration, umifenovir inhibits the fusion of the viral envelope with host cell membrane, thereby blocking the entry of virus into host cells and preventing viral infection and replication. Umifenovir may also suppress the expression of the cytokines interleukin-1beta (IL-1b), IL-6, IL-12 and tumor necrosis factor-alpha (TNF-a) and promote the expression of IL-10. This may reduce inflammation.
Synthesis Analysis
The synthesis of umifenovir generally involves a multi-step process starting with indole-3-carboxylic acid. [] The key steps include:
The specific reaction conditions and reagents employed can vary depending on the desired scale and purity of the final product. Various modifications and optimizations to the synthesis have been reported, aiming to improve yield and purity. []
Molecular Structure Analysis
Sulfoxidation: Umifenovir undergoes metabolic sulfoxidation to form its major metabolite, sulfinylumifenovir. This reaction is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. []
Glucuronidation: Umifenovir is also subject to glucuronidation, a phase II metabolic reaction that conjugates the drug with glucuronic acid. UGT1A9 has been identified as the primary enzyme responsible for umifenovir glucuronidation. []
Salt formation: Umifenovir can form salts with various anions, including maleate, fumarate, and succinate. These salts exhibit distinct crystal structures and physicochemical properties, which can potentially influence drug solubility and bioavailability. []
Mechanism of Action
Umifenovir is classified as a fusion inhibitor, primarily targeting the process by which viruses fuse with host cells, thereby preventing viral entry and subsequent replication. [, , , , ] The mechanism of action involves:
Membrane Interaction: Umifenovir incorporates into cellular and viral membranes, potentially altering membrane fluidity and stability. []
Viral Protein Binding: Umifenovir binds to viral envelope proteins, particularly the hemagglutinin (HA) protein of influenza viruses and the spike (S) protein of coronaviruses. [, ]
Fusion Inhibition: By binding to viral fusion proteins, umifenovir stabilizes their prefusion conformation, preventing the conformational changes necessary for membrane fusion and viral entry. []
Physical and Chemical Properties Analysis
Solubility: Umifenovir exhibits limited solubility in water, requiring formulation strategies to enhance its dissolution and bioavailability. [, ]
Lipophilicity: Umifenovir is lipophilic, facilitating its incorporation into cell membranes and its interaction with hydrophobic regions of viral proteins. []
Thermal Stability: Umifenovir demonstrates good thermal stability, allowing for its formulation into various dosage forms. []
Crystal Structure: Umifenovir can exist in different crystal forms, including salts and cocrystals, each with distinct physicochemical properties. [, ]
Applications
Antiviral Drug Development: Umifenovir has been investigated as a potential therapeutic agent against a wide range of viruses, including influenza, coronaviruses (including SARS-CoV and MERS-CoV), flaviviruses (such as Zika virus, West Nile virus, and tick-borne encephalitis virus), and respiratory syncytial virus (RSV). [, , , , ]
Drug Combination Studies: Researchers have explored the use of umifenovir in combination with other antiviral drugs to enhance antiviral efficacy and potentially overcome drug resistance. [, ]
Structure-Activity Relationship (SAR) Studies: Scientists have synthesized and evaluated numerous analogs of umifenovir to elucidate the structural features crucial for its antiviral activity and identify compounds with improved potency and pharmacokinetic profiles. []
Mechanistic Studies: Research has focused on understanding the molecular mechanisms underlying the antiviral activity of umifenovir, including its interactions with viral proteins and its effects on membrane dynamics. [, ]
Diagnostic Tool Development: The unique binding properties of umifenovir have been explored for the development of diagnostic tools for detecting specific viral infections. []
Future Directions
Exploring New Applications: Investigating the potential of umifenovir in non-viral applications, such as its reported antioxidant and antimetastatic activities, warrants further exploration. []
Related Compounds
Oseltamivir (Tamiflu)
Relevance: Oseltamivir is frequently mentioned alongside Umifenovir in the context of influenza treatment. Several studies investigate the efficacy of combining both drugs, finding a significant increase in therapeutic efficacy compared to monotherapy. [, ] This suggests a potential synergistic effect between Umifenovir's fusion inhibition and Oseltamivir's neuraminidase inhibition. One study also highlights the contrast in resistance development, noting that while Oseltamivir-resistant influenza strains are emerging, no such resistance was observed for Umifenovir. []
Kagocel
Relevance: Several studies investigate the combined use of Umifenovir and Kagocel for treating influenza, demonstrating a significant increase in therapeutic efficacy compared to Umifenovir monotherapy. [, ] This improved outcome is attributed to Kagocel's ability to enhance the immune response, working in tandem with Umifenovir's direct antiviral activity.
Lopinavir/Ritonavir (Kaletra)
Relevance: In the context of COVID-19 treatment, Lopinavir/Ritonavir is frequently compared to Umifenovir. Some studies suggest that Umifenovir might be a more favorable option due to its potentially higher efficacy and lower frequency of adverse reactions. [] One study found the mortality rate and need for ICU admission to be significantly lower in the Umifenovir group compared to the Lopinavir/Ritonavir group. []
Zanamivir (Relenza)
Relevance: Zanamivir is mentioned alongside Umifenovir and Oseltamivir as part of the arsenal of antiviral drugs used against influenza. [] The development of resistance to neuraminidase inhibitors is highlighted as a concern, prompting the exploration of alternative antiviral strategies.
Rimantadine
Relevance: Rimantadine, along with Amantadine (another M2 protein inhibitor), is mentioned as an older class of influenza antivirals that have become largely ineffective due to widespread resistance. [, ] This highlights the ongoing need for new and effective antiviral drugs, with Umifenovir positioned as a potential alternative.
Amantadine
Relevance: Like Rimantadine, Amantadine's relevance lies in its waning efficacy due to widespread resistance, emphasizing the need for alternative antivirals like Umifenovir. [, ] One study even investigates a new aminoadamantane derivative, 2HCl*H-His-Rim, which demonstrates higher antiviral activity against influenza A compared to Arbidol and retains efficacy against Rimantadine and Amantadine-resistant strains. []
Favipiravir (Avigan, Favilavir)
Relevance: Favipiravir is recognized as a promising antiviral drug with demonstrated efficacy against influenza and potential against SARS-CoV-2. [, , ] It is often mentioned alongside Umifenovir as a potential treatment option for COVID-19, with ongoing research exploring the efficacy and safety of both drugs.
Ribavirin
Relevance: Ribavirin is mentioned as a potential treatment option for COVID-19 and other viral infections. [, , ] It is sometimes compared to Umifenovir, with some studies suggesting that Umifenovir might have better efficacy and a more favorable safety profile.
Baloxavir Marboxil (Xofluza)
Relevance: Baloxavir Marboxil is a newer antiviral drug that shows promise in treating influenza and potentially avoiding resistance development, especially when co-administered with other antivirals. [] Its emergence highlights the ongoing search for improved influenza treatments and is mentioned in the context of discussing various antiviral strategies alongside Umifenovir.
Hydroxychloroquine
Relevance: Hydroxychloroquine gained attention as a potential treatment option for COVID-19, and its efficacy and safety have been widely studied. [, , , ] In the context of Umifenovir research, hydroxychloroquine is often mentioned as a comparator drug in clinical trials evaluating the effectiveness of different COVID-19 treatment regimens.
Chloroquine
Relevance: Chloroquine, like hydroxychloroquine, was investigated as a potential treatment option for COVID-19. [, ] Its mention in Umifenovir research is often in the context of comparing the efficacy and safety of different antiviral and repurposed drugs for COVID-19 treatment.
2HCl*H-His-Rim
Relevance: The development of 2HClH-His-Rim directly relates to Umifenovir by highlighting the ongoing search for effective influenza antivirals, particularly those that can overcome existing drug resistance. One study directly compares the antiviral activity of 2HClH-His-Rim to Arbidol, finding it to be slightly higher. [] This suggests that 2HCl*H-His-Rim could be a promising candidate for further development as a potential influenza treatment.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Umifenovir is a broad-spectrum antiviral agent. It inhibits the replication of H5N1 influenza (IC50 = 30 µg/ml) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in vitro (IC50 = 3.537 µM). Umifenovir inhibits entry of hepatitis C virus (HCV) pseudoparticles in Huh7 cells (IC50 = 6 µg/ml) and inhibits Zika virus protein synthesis in Vero cells. In vivo, umifenovir (45 mg/kg) reduces the formation of influenza-induced lung lesions in ferrets. Arbidol hydrochloride (ARB), also called umifenovir hydrochlorid, is a small monocular compound. It is used to prevent severe pneumonia and virus-associated cytokine dysregulation induced by influenza viruses (IFV). ARB also possesses some immunomodulatory properties, including the effects of interferon induction and macrophage activation. Arbidol prevents contact between the virus and target host cells. Fusion between the viral capsid and the cell membrane of the target cell is inhibited, preventing viral infection. Because arbidol targets a common critical step for viral replication, it is effective against numerous viruses, including influenza A, B, and C and hepatitis B and C (IC50 s range from 3-12.5 µg/ml). Besides its antiviral action, arbidol has been reported to produce an immunomodulatory response by inducing interferon production and stimulating the phagocytic function of macrophages. Clinical studies against SARS-CoV-2 are ongoing to test the efficacy and safety of Arbidol hydrochloride in the treatment of coronavirus disease 2019 (COVID-19).
3,5-dichloro-n-(1,1-dimethyl-2-propynyl)benzamide is a white solid. Used as a selective herbicide. Propyzamide is a member of the class of benzamides resulting from the formal condensation of the carboxy group of 3,5-dichlorobenzoic acid with the amino group of 2-methylbut-3-yn-2-amine. It is used as a systemic post-emergent herbicide for the control grass and broadleaf weeds in a wide range of in a wide variety of fruit and root crops. It has a role as a herbicide and an agrochemical. It is a dichlorobenzene, a terminal acetylenic compound and a member of benzamides. Pronamide can cause cancer according to The Environmental Protection Agency (EPA). Propyzamide is a residual herbicide for use in a wide range of crops to control annual and perennial grasses and some broad-leaved weeds. It is selective and systemically absorbed by roots and translocated into the plant.
Pyracarbolid is an anilide compound, used as a systemic foliar fungicide which is found to be effective against coffee rust. Pyracarbolid is an anilide and an anilide fungicide.
4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol is a secondary amino compound that is 4-(2-amino-1-hydroxypropyl)phenol in which one of the hydrogens attached to the nitrogen is replaced by a 2-(4-hydroxyphenyl)ethyl group. It is a member of benzyl alcohols, a polyphenol, a secondary alcohol and a secondary amino compound. Adrenergic beta-agonist used to control premature labor. Ritodrine is a phenethylamine derivative with tocolytic activity. Ritodrine binds to and activates beta-2 adrenergic receptors of myometrial cells in the uterus, which decreases the intensity and frequency of uterine contractions. Specifically, ritodrine probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhances the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contractions. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions. An adrenergic beta-2 agonist used to control PREMATURE LABOR.
Cefazolin is a first-generation cephalosporin compound having [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl and (1H-tetrazol-1-ylacetyl)amino side-groups at positions 3 and 7 respectively. It has a role as an antibacterial drug. It is a cephalosporin, a member of thiadiazoles, a member of tetrazoles and a beta-lactam antibiotic allergen. It is a conjugate acid of a cefazolin(1-). A semisynthetic cephalosporin analog with broad-spectrum antibiotic action due to inhibition of bacterial cell wall synthesis. It attains high serum levels and is excreted quickly via the urine. Cefazolin is a Cephalosporin Antibacterial. Cefazolin is a natural product found in Apis cerana with data available. Cefazolin is a beta-lactam antibiotic and first-generation cephalosporin with bactericidal activity. Cefazolin binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. See also: Cefazolin Sodium (has salt form).
11-methyldodecan-1-ol is a long-chain fatty alcohol that is dodecan-1-ol bearing a methyl substituent at position 11. It is a long-chain primary fatty alcohol and a fatty alcohol 13:0.